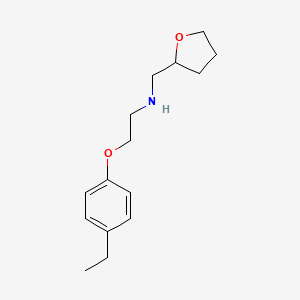

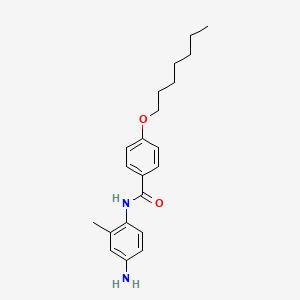

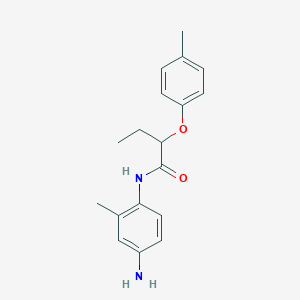

![molecular formula C8H10N2O2 B1391332 3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸 CAS No. 408312-27-6](/img/structure/B1391332.png)

3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸

描述

“3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been reported in the literature . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was presented to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .Chemical Reactions Analysis

Reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents leads to the formation of quaternary imidazolium salts .Physical And Chemical Properties Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .科学研究应用

杂环化学和传感材料像3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸这样的化合物,由于其杂原子和衍生性质,在有机化学领域中具有重要意义。它们通常被用作光学传感器的识别单元,因为具有生物应用。具体来说,这类化合物的衍生物在制备精美的传感材料方面起着关键作用,展示出广泛的生物和药用应用。这些衍生物形成配位和氢键的能力使它们适用于用作传感探针。一篇全面的综述涵盖了基于嘧啶的光学传感器的演变和范围,突出了它们在2005年至2020年间的应用(Jindal & Kaur, 2021)。

羧酸的生物活性天然羧酸,如3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸,已知具有显著的生物活性。这些酸的结构,包括羟基的数量和共轭键,直接影响其抗氧化、抗菌和细胞毒活性。研究中的化合物可能符合这一趋势,考虑到其潜在的生物学意义(Godlewska-Żyłkiewicz等,2020)。

中枢神经系统药物合成3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸中的化学基团可能用作合成具有潜在中枢神经系统(CNS)活性的化合物的前体。文献综述强调,含有氮、硫和氧等杂原子的杂环可能导致具有不同CNS效应的药物,从抑郁到惊厥不等。这表明这类化学结构在开发新型CNS药物中的潜力(Saganuwan, 2017)。

催化剂系统和化学反应类似于3-甲基-6,7-二氢-5H-吡咯并[1,2-a]咪唑-6-羧酸的化合物参与重要的C-N键形成交叉偶联反应。这些化合物是可回收铜催化系统中的关键组成部分,用于各种胺和芳基卤化物或芳基硼酸的反应。这些系统的性质及其商业开发潜力得到了广泛的审查,表明这些化学结构在推动有机合成方面发挥着关键作用(Kantam et al., 2013)。

未来方向

Imidazole derivatives are widely used in the field due to their versatility and relatively high stability . They have become an important synthon in the development of new drugs . Therefore, the synthetic methods and biological activities of imidazole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It is known that similar compounds interact with their targets to induce a variety of biological effects .

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, leading to their diverse biological activities .

Result of Action

Related compounds have been shown to have a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can impact the activity of similar compounds .

生化分析

Biochemical Properties

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and antifungal activities . It interacts with enzymes such as receptor-interacting protein kinases, which are involved in necroptosis, a form of programmed cell death . The interaction with these enzymes can lead to the inhibition of necroptosis, thereby providing a potential therapeutic avenue for diseases related to inflammation and cell death.

Cellular Effects

The effects of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit cytotoxicity against HEK-293 cells, a type of human embryonic kidney cell . This cytotoxic effect is indicative of its potential to modulate cellular functions, including cell proliferation and apoptosis. Additionally, the compound’s interaction with cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the WIN site within WDR5, a protein involved in chromatin modification . This binding interaction can lead to changes in gene expression by modulating the activity of chromatin-modifying enzymes. Additionally, the compound’s ability to inhibit receptor-interacting protein kinases suggests a mechanism of action involving enzyme inhibition, which can prevent necroptosis and reduce inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound exhibits a high degree of stability, with minimal degradation over time . This stability is essential for its sustained activity in biochemical assays and therapeutic applications. Long-term exposure to the compound has been observed to maintain its cytotoxic effects on HEK-293 cells, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage. The threshold for these effects is critical for determining the safe and effective dosage range for therapeutic applications. Studies have indicated that the compound has a low in vivo toxicity in mice, with an LD50 greater than 2000 mg/kg .

Metabolic Pathways

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with receptor-interacting protein kinases suggests its involvement in pathways related to cell death and inflammation . Additionally, its metabolic stability and low degradation rate indicate that it can persist in biological systems, potentially leading to sustained therapeutic effects .

Transport and Distribution

The transport and distribution of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high polarity and solubility in water facilitate its distribution throughout the body . It is known to interact with transport proteins that aid in its cellular uptake and distribution to target tissues. This interaction is crucial for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

The subcellular localization of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . This localization is essential for its activity, as it allows the compound to modulate cellular processes directly. Additionally, the presence of specific targeting signals can direct the compound to other subcellular compartments, further influencing its function and activity.

属性

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWLOCPAGWIVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

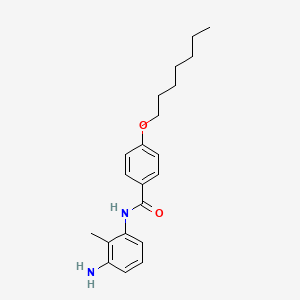

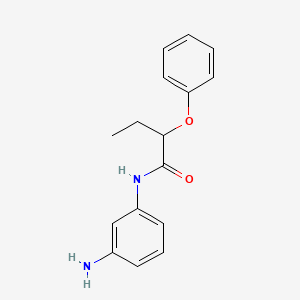

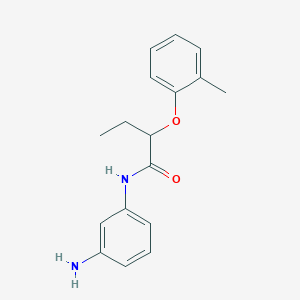

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)